molecular formula C6H6BrNO B2548446 3-Bromo-5-methylpyridin-4-ol CAS No. 70149-41-6

3-Bromo-5-methylpyridin-4-ol

Cat. No.: B2548446
CAS No.: 70149-41-6
M. Wt: 188.024
InChI Key: IWMFOFUFEYSHJW-UHFFFAOYSA-N
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Description

3-Bromo-5-methylpyridin-4-ol is a chemical compound with the molecular formula C₆H₆BrNO It is a derivative of pyridine, characterized by the presence of a bromine atom at the third position, a methyl group at the fifth position, and a hydroxyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methylpyridin-4-ol typically involves the bromination of 5-methylpyridin-4-ol. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl₄) at elevated temperatures to facilitate the bromination process .

Industrial Production Methods: For large-scale industrial production, the synthesis may involve more efficient and environmentally friendly methods. One such method includes the use of 5-methylnicotinic acid as the starting material, which undergoes a series of reactions including bromination and subsequent purification steps to yield this compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methylpyridin-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions can yield a wide range of aryl-substituted pyridines .

Scientific Research Applications

3-Bromo-5-methylpyridin-4-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-methylpyridin-4-ol largely depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, in medicinal chemistry, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

  • 3-Bromo-5-chloro-4-methylpyridin-2-ol
  • 3-Bromo-5-methoxypyridine
  • 3-Bromo-2-methylpyridine
  • 5-Bromo-3-methylpyridine

Comparison: Compared to its similar compounds, 3-Bromo-5-methylpyridin-4-ol is unique due to the presence of the hydroxyl group at the fourth position, which can significantly influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

3-bromo-5-methyl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-2-8-3-5(7)6(4)9/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMFOFUFEYSHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC=C(C1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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